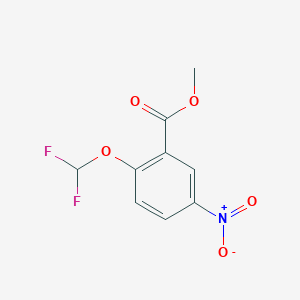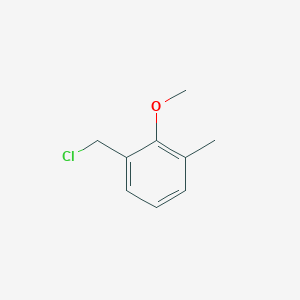
Methyl 2-(difluoromethoxy)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(difluoromethoxy)-5-nitrobenzoate is an organic compound that features a difluoromethoxy group and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethoxy)-5-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoate ester. One common method involves the reaction of methyl 2-nitrobenzoate with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Methyl 2-(difluoromethoxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-(Difluoromethoxy)-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated moieties for enhanced bioactivity.
Industry: Utilized in the production of advanced materials with specific properties conferred by the difluoromethoxy and nitro groups.
Mécanisme D'action
The mechanism of action of Methyl 2-(difluoromethoxy)-5-nitrobenzoate depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(trifluoromethoxy)-5-nitrobenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Methyl 2-(difluoromethoxy)-4-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzene ring.
Methyl 2-(difluoromethoxy)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 2-(difluoromethoxy)-5-nitrobenzoate is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination makes it a valuable intermediate in the synthesis of various functionalized molecules.
Propriétés
Formule moléculaire |
C9H7F2NO5 |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
methyl 2-(difluoromethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8(13)6-4-5(12(14)15)2-3-7(6)17-9(10)11/h2-4,9H,1H3 |
Clé InChI |
KXPUIBVJLYJOKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)


![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)



![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)

![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)

